molecular formula C18H13NO5 B11696167 3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid methyl ester

3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid methyl ester

Cat. No.: B11696167
M. Wt: 323.3 g/mol
InChI Key: SOUSDHKZTMCUMJ-UHFFFAOYSA-N
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Description

3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid methyl ester is a synthetic coumarin derivative characterized by a benzoic acid methyl ester group linked via an amide bond to the 2-oxo-2H-chromene-3-carbonyl scaffold. This compound belongs to a class of chromene-based molecules often investigated for their biological activities, including antitumor, antimicrobial, and enzyme-inhibitory properties .

Properties

Molecular Formula

C18H13NO5

Molecular Weight

323.3 g/mol

IUPAC Name

methyl 3-[(2-oxochromene-3-carbonyl)amino]benzoate

InChI

InChI=1S/C18H13NO5/c1-23-17(21)12-6-4-7-13(9-12)19-16(20)14-10-11-5-2-3-8-15(11)24-18(14)22/h2-10H,1H3,(H,19,20)

InChI Key

SOUSDHKZTMCUMJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid methyl ester typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with methyl 3-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Amides or other ester derivatives

Scientific Research Applications

3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid methyl ester has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromophore structure.

    Medicine: Studied for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism of action of 3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid methyl ester involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interact with DNA, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Key Structural Features :

  • Chromene core : The 2-oxo-2H-chromene moiety provides a rigid, conjugated system that facilitates π-π stacking and UV absorption, as seen in analogous compounds like methyl 2-oxo-2H-chromene-3-carboxylate (C₁₁H₈O₄, MW 204.18) .
  • Amide linkage: The carbonyl-amino bridge introduces hydrogen-bonding capability, critical for targeting biomolecules such as enzymes or receptors .
  • Benzoic acid methyl ester: This substituent modulates lipophilicity and metabolic stability, as observed in structurally related antitumor agents like 2-acetylamino-benzoic acid methyl ester (Av7) .

Comparison with Similar Compounds

Structural Analogues and Derivatives

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Structural Differences vs. Target Compound Molecular Weight Key Properties/Activities Reference
Methyl 2-oxo-2H-chromene-3-carboxylate Lacks amide linkage; simpler ester substituent 204.18 UV activity, intermediate in synthesis
N-(3,5-Dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (5a) Larger chromene core (benzo[f]chromene), 3,5-dimethylphenyl amide 347.37 Anticancer activity (in vitro)
2-Acetylamino-benzoic acid methyl ester (Av7) No chromene core; acetylated amino-benzoate 193.18 Antitumor (AGS, HepG2, A549 cell lines)
Benzoic acid,4-[(3,4-dimethoxybenzoyl)amino]-3-hydroxy-,methyl ester Additional methoxy and hydroxy groups on benzamide 343.33 Novel natural product; untested activity
2-Benzyloxy-5-(2-{N'-[3-(substituted-phenyl)-1-phenyl-1H-pyrazol-4-ylmethylene]-hydrazino}-thiazol-4-yl)-benzoic acid methyl ester Thiazole-pyrazole hybrid substituent ~550 (varies) Antimicrobial potential

Physicochemical Properties

  • Solubility : The target compound’s amide-ester structure enhances aqueous solubility compared to purely aromatic chromenes (e.g., methyl 2-oxo-2H-chromene-3-carboxylate) .
  • Thermal Stability : Melting points for chromene-carboxamides (e.g., 277–279°C for compound 5a ) exceed those of simpler esters (e.g., 235–236°C for 3-oxo-3H-benzo[f]chromene-2-carboxylic acid ), suggesting stronger intermolecular forces in amides.

Biological Activity

3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid methyl ester, also known by its CAS number 302559-63-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, supported by empirical data and case studies.

Chemical Structure and Properties

The compound has the molecular formula C19H15NO5C_{19}H_{15}NO_{5} with a molecular weight of approximately 337.33 g/mol. Its structure features a chromene moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid methyl ester. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus (MRSA)15.625 - 62.5
Enterococcus faecalis62.5 - 125

The compound exhibits bactericidal activity, inhibiting protein synthesis and affecting nucleic acid and peptidoglycan production pathways . Moreover, it demonstrated moderate to good antibiofilm activity against MRSA and Enterococcus species, suggesting its potential use in treating biofilm-associated infections .

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies using prostate cancer cell lines (PC-3 and DU145) revealed that it induces cytotoxic effects in a dose-dependent manner. The IC50 values for PC-3 cells were found to be significantly lower than those for DU145 cells, indicating higher sensitivity:

Cell Line IC50 (μg/mL)
PC-326.43 (72 h)
DU14541.85 (72 h)

The mechanism of action involves inducing chromatin condensation and DNA damage, leading to cell cycle arrest in the G0/G1 phase . Notably, the compound exhibited minimal cytotoxicity towards normal cells, highlighting its selective action against cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study compared the efficacy of the compound with standard antibiotics like ciprofloxacin. The results demonstrated that while ciprofloxacin had lower MIC values against MRSA, the chromene derivative still showed promising antibacterial effects and could serve as an alternative treatment option .
  • Cytotoxicity Assessment : In a comparative analysis with other coumarin derivatives, 3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid methyl ester was found to be more effective than some known anticancer agents in specific cell lines, reinforcing its potential as a lead compound for further development .

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